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Compound of Interest

Compound Name: Triperiden

Cat. No.: B1683667

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triperiden, with the molecular formula C21H30CINO, is a synthetic compound recognized for
its dual pharmacological activities as an anticholinergic and an antiviral agent. This technical
guide provides a comprehensive overview of its chemical properties, a plausible synthetic
route, and methods for its analysis. Furthermore, it elucidates its mechanisms of action through
detailed signaling pathway diagrams. This document is intended to serve as a core resource for
researchers and professionals engaged in the study and development of related therapeutic
agents.

Chemical and Physical Properties

Triperiden hydrochloride is a white crystalline powder. While exhaustive experimental data for
Triperiden is not readily available in public literature, its properties can be inferred from its
structure and data on analogous compounds.
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Value (Predicted or from
Property Reference(s)
related compounds)

Molecular Formula C21H30CINO [1]

Molecular Weight 347.9 g/mol [1]

1-phenyl-3-(piperidin-1-yl)-1-
IUPAC Name (tricyclo[2.2.1.02,%]heptan-3- [1]
yl)propan-1-ol hydrochloride

CAS Number 14617-17-5 [1]

Appearance White crystalline powder

Solubility Soluble in water and ethanol
Synthesis

A specific, detailed experimental protocol for the synthesis of Triperiden is not widely
published. However, a plausible and efficient synthetic route can be designed based on
established organic chemistry reactions, particularly the Mannich and Grignard reactions, which
are commonly used for the synthesis of analogous 3-amino alcohols.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps:
e Mannich Reaction: Formation of a 3-amino ketone intermediate.

o Grignard Reaction: Addition of a phenyl group to the ketone to form the tertiary alcohol.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Tricyclo[2.2.1.02,5]heptan-3-yl)-3-(piperidin-1-yl)propan-1-one (Mannich
Base)

e Reactants: 3-Acetyltricyclo[2.2.1.02,%]heptane, piperidine hydrochloride, and
paraformaldehyde.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/161077
https://pubchem.ncbi.nlm.nih.gov/compound/161077
https://pubchem.ncbi.nlm.nih.gov/compound/161077
https://pubchem.ncbi.nlm.nih.gov/compound/161077
https://www.benchchem.com/product/b1683667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Procedure:

1. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-
acetyltricyclo[2.2.1.02,%]heptane (1 equivalent), piperidine hydrochloride (1.1 equivalents),
and paraformaldehyde (1.5 equivalents) in a suitable solvent such as ethanol.

2. Add a catalytic amount of hydrochloric acid.

3. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

4. After completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

5. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate
solution, followed by brine.

6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude Mannich base.

7. Purify the product by column chromatography on silica gel.
Step 2: Synthesis of Triperiden Hydrochloride

e Reactants: 1-(Tricyclo[2.2.1.02,%]heptan-3-yl)-3-(piperidin-1-yl)propan-1-one and
phenylmagnesium bromide.

e Procedure:

1. Prepare the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene
with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[2][3]

2. In a separate flask under an inert atmosphere, dissolve the Mannich base from Step 1 in
anhydrous diethyl ether.

3. Cool the solution of the Mannich base to 0°C in an ice bath.
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10.

11.

. Slowly add the prepared phenylmagnesium bromide solution dropwise to the cooled

solution of the Mannich base with constant stirring.

. After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

. Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

. Separate the organic layer, and extract the aqueous layer with diethyl ether.
. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

. Filter and evaporate the solvent to obtain the crude Triperiden free base.

Dissolve the crude product in diethyl ether and bubble dry hydrogen chloride gas through
the solution to precipitate Triperiden hydrochloride.

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final
product.

Step 1: Mannich Reaction
3-Acetyltricyclo[2.2.1.02 S]heptane +

Mannich Reaction 1-(Tricyclo[2.2.1.02 5|heptan-3-yl)-3-
(Ethanol, HCI cat., Reflux)

(piperidin-1-yl)propan-1-one

Piperidine HCI +
P: yde

Step 2: Grignard Reaction & Salt Formation ‘

aueny maanes TniBiog e CrionardiReacton Triperiden (Free Base) }—»‘ HCl gas in Et20 ‘—» Triperiden Hydrochloride

(from Bromobenzene + Mg) (Anhydrous Et20)
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Proposed synthetic workflow for Triperiden Hydrochloride.
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Analytical Methods

For the quality control and characterization of Triperiden, a combination of chromatographic
and spectroscopic techniques would be employed.

High-Performance Liquid Chromatography (HPLC)

e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 ym).

» Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate
buffer at pH 3.0).

o Detection: UV detection at a wavelength of approximately 210 nm.
e Flow Rate: 1.0 mL/min.

« Injection Volume: 20 pL.

Temperature: 25°C.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), would be used
for identification and structural elucidation.

 lonization Mode: Electrospray lonization (ESI) in positive mode.
o Expected [M+H]* ion: m/z 312.23 (for the free base).

o Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic
fragmentation patterns, likely involving the loss of the piperidine ring and cleavage of the
propanol chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for the definitive structural confirmation of
Triperiden. While specific data for Triperiden is scarce, the expected chemical shifts can be
predicted based on its structure.
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Representative *H NMR Data (Predicted):

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons
7.2-71.5 m 5H
(phenyl group)
Protons on carbons
2.5-3.0 m 6H adjacent to piperidine
N
Remaining aliphatic
1.0-2.5 m ~18H protons (piperidine
and tricycloheptane)
Hydroxy! proton
~4.0 S 1H (exchangeable with

D20)

Representative 13C NMR Data (Predicted):

Chemical Shift (ppm)

Assignment

125-145 Aromatic carbons

~75 Quaternary carbon bearing the hydroxyl group
45-60 Carbons of the piperidine ring adjacent to N
20-45 Remaining aliphatic carbons

Mechanism of Action

Triperiden exhibits two distinct pharmacological activities: anticholinergic and antiviral.

Anticholinergic Activity: Muscarinic Receptor

Antagonism
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Triperiden acts as an antagonist at muscarinic acetylcholine receptors (mMAChRSs). By blocking
the binding of the neurotransmitter acetylcholine, it inhibits parasympathetic nerve impulses.
This action is particularly relevant in the treatment of Parkinson's disease, where it helps to
correct the imbalance between dopaminergic and cholinergic systems in the brain. The M1 and
M2 subtypes of muscarinic receptors are key targets.
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Anticholinergic action of Triperiden on muscarinic receptor signaling.
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Antiviral Activity: Inhibition of Influenza Hemagglutinin

Triperiden has been shown to inhibit the replication of the influenza virus. Its mechanism of
action involves targeting the viral hemagglutinin (HA) protein. HA is crucial for the virus's entry
into host cells. Following endocytosis of the virus, the acidic environment of the endosome
triggers a conformational change in HA, which exposes a fusion peptide that mediates the
fusion of the viral and endosomal membranes. Triperiden is thought to bind to HA and stabilize

its pre-fusion conformation, thereby preventing the acid-induced conformational change and
blocking viral entry.
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Antiviral action of Triperiden via inhibition of hemagglutinin.
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Conclusion

Triperiden is a molecule with significant therapeutic potential, acting on two distinct biological
targets. This guide has provided a detailed overview of its chemical nature, a plausible
synthetic strategy, and analytical methodologies. The elucidation of its mechanisms of action
through signaling pathway diagrams offers a clear understanding of its pharmacological effects
at the molecular level. Further research to obtain explicit experimental data for Triperiden will

be invaluable for its future development and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Piperidinepropanol, alpha-phenyl-alpha-tricyclo(2.2.1.02,6)hept-3-yl-, hydrochloride |
C21H30CINO | CID 161077 - PubChem [pubchem.ncbi.nim.nih.gov]

2. Chemistry 211 Experiment 2 [home.miracosta.edu]

3. youtube.com [youtube.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Triperiden
(C21H30CINO)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683667#molecular-formula-c21h30cIno-of-
triperiden]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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